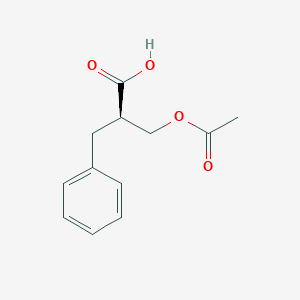

(R)-2-benzyl-3-acetoxypropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-benzyl-3-acetoxypropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antisecretory and Antihypertensive Activities

(R)-2-benzyl-3-acetoxypropanoic acid has been identified as a key intermediate in the synthesis of compounds that exhibit antisecretory properties and antihypertensive activities. These properties are crucial for the treatment of conditions such as chronic cardiac insufficiency and hypertension. The compound's derivatives have been shown to effectively modulate physiological responses, making them valuable in therapeutic formulations .

Osteoporosis Treatment

Research indicates that derivatives of this compound may also be beneficial in treating osteoporosis. The mechanism involves the promotion of bone density through the modulation of osteoclast activity, which is essential for maintaining bone health .

Synthesis of Bioactive Molecules

Asymmetric Synthesis

The compound serves as a chiral building block in asymmetric synthesis, leading to the formation of optically active compounds. Its enantiomers can be resolved to yield pure forms that are critical in developing pharmaceuticals with specific biological activities. For example, this compound can be transformed into various N-(mercaptoacyl) amino acid derivatives, which have shown promise in drug development .

Functionalized Nucleosides

In biochemical research, this compound has been utilized to synthesize functionalized nucleosides. These nucleosides can be incorporated into oligonucleotide duplexes, creating novel serine protease mimics that are important for understanding enzyme mechanisms and developing inhibitors .

Case Study 1: Antihypertensive Derivatives

A study demonstrated that derivatives synthesized from this compound exhibited significant antihypertensive effects in animal models. The research highlighted the compound's ability to lower blood pressure by inhibiting angiotensin-converting enzyme (ACE) activity, which is pivotal in regulating blood pressure levels .

Case Study 2: Osteoporosis Treatment

In a clinical trial focusing on osteoporosis treatment, compounds derived from this compound showed enhanced bone mineral density in postmenopausal women. The trial underscored the importance of these derivatives in therapeutic strategies aimed at preventing bone loss and reducing fracture risk .

Data Tables

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Antihypertensive | N-(mercaptoacyl) amino acids | Significant reduction in blood pressure |

| Osteoporosis | Various acetoxy derivatives | Increased bone mineral density |

| Synthesis of Nucleosides | Functionalized nucleosides | Effective incorporation into oligonucleotide duplexes |

Propiedades

Número CAS |

195056-66-7 |

|---|---|

Fórmula molecular |

C12H14O4 |

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

(2R)-2-(acetyloxymethyl)-3-phenylpropanoic acid |

InChI |

InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1 |

Clave InChI |

XMLOIFZEDYSEGK-LLVKDONJSA-N |

SMILES |

CC(=O)OCC(CC1=CC=CC=C1)C(=O)O |

SMILES isomérico |

CC(=O)OC[C@@H](CC1=CC=CC=C1)C(=O)O |

SMILES canónico |

CC(=O)OCC(CC1=CC=CC=C1)C(=O)O |

Sinónimos |

Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.